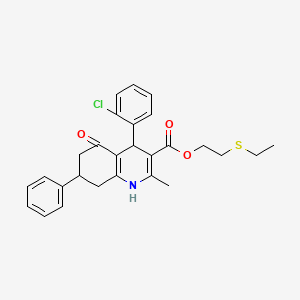
methyl 1-(3-chlorophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1-(3-chlorophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate, also known as SCH 23390, is a chemical compound that belongs to the class of benzazepines. It is a potent and selective antagonist of dopamine D1 receptors, which are involved in the regulation of various physiological and behavioral processes. SCH 23390 has been extensively studied for its potential applications in scientific research, particularly in the fields of neuroscience, pharmacology, and behavioral psychology.
作用机制
Methyl 1-(3-chlorophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate 23390 acts as a competitive antagonist of dopamine D1 receptors, which are G protein-coupled receptors that activate adenylate cyclase and increase intracellular cAMP levels. By binding to the dopamine D1 receptor, methyl 1-(3-chlorophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate 23390 prevents the activation of adenylate cyclase and reduces cAMP levels, leading to a decrease in downstream signaling pathways. This mechanism of action is specific to dopamine D1 receptors and does not affect other dopamine receptor subtypes or other neurotransmitter systems.
Biochemical and Physiological Effects:
The biochemical and physiological effects of methyl 1-(3-chlorophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate 23390 depend on the specific experimental conditions and the target tissue or organ. In general, methyl 1-(3-chlorophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate 23390 has been shown to reduce the activity of dopaminergic neurons in the brain, which can affect various aspects of behavior and cognition. For example, methyl 1-(3-chlorophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate 23390 has been shown to impair motor coordination, social interaction, and spatial memory in animal models. methyl 1-(3-chlorophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate 23390 has also been shown to modulate the release of other neurotransmitters, such as glutamate and GABA, in certain brain regions.
实验室实验的优点和局限性
The advantages of using methyl 1-(3-chlorophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate 23390 in lab experiments include its high potency and selectivity for dopamine D1 receptors, which allows for precise manipulation of dopaminergic signaling pathways. methyl 1-(3-chlorophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate 23390 is also relatively stable and can be stored for extended periods of time without significant degradation. However, the use of methyl 1-(3-chlorophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate 23390 also has some limitations, such as its potential for off-target effects on other receptor subtypes or signaling pathways. methyl 1-(3-chlorophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate 23390 can also be difficult to solubilize in certain experimental conditions, which can affect its bioavailability and efficacy.
未来方向
There are several future directions for the study of methyl 1-(3-chlorophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate 23390 and its potential applications in scientific research. One area of interest is the role of dopamine D1 receptors in addiction and substance abuse, as methyl 1-(3-chlorophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate 23390 has been shown to modulate the rewarding effects of drugs of abuse in animal models. Another area of interest is the development of novel compounds that target dopamine D1 receptors with improved selectivity and efficacy. Finally, the use of methyl 1-(3-chlorophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate 23390 in combination with other pharmacological or genetic manipulations could provide insights into the complex interactions between dopaminergic signaling pathways and other neurotransmitter systems.
合成方法
The synthesis of methyl 1-(3-chlorophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate 23390 involves several steps, starting from the reaction of 3-chloroaniline with 2-methyl-1H-indole-3-carboxylic acid to form 1-(3-chlorophenyl)-2-methyl-1H-indole-3-carboxylic acid. This intermediate compound is then esterified with methanol and treated with sodium hydroxide to obtain the final product, methyl 1-(3-chlorophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate. The overall yield of this synthesis method is around 50%, and the purity of the final product can be improved by recrystallization or chromatography.
科学研究应用
Methyl 1-(3-chlorophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate 23390 has been widely used in scientific research to investigate the role of dopamine D1 receptors in various physiological and behavioral processes. It has been shown to modulate the activity of dopaminergic neurons in the brain, which are involved in reward, motivation, learning, and memory. methyl 1-(3-chlorophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate 23390 has also been used to study the effects of dopamine D1 receptor antagonism on motor behavior, social interaction, and cognitive function in animal models. In addition, methyl 1-(3-chlorophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate 23390 has been used as a pharmacological tool to differentiate between dopamine D1 and D2 receptor-mediated responses in vitro and in vivo.
属性
IUPAC Name |
methyl 1-(3-chlorophenyl)-5-hydroxy-2-methylindole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO3/c1-10-16(17(21)22-2)14-9-13(20)6-7-15(14)19(10)12-5-3-4-11(18)8-12/h3-9,20H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTPJASOHPLMTDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C3=CC(=CC=C3)Cl)C=CC(=C2)O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-methyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-6-oxo-N-(3-pyridinylmethyl)-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B4955165.png)

![4-[5-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-4-phenyl-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4955186.png)
![4-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}benzoic acid](/img/structure/B4955198.png)
![5-chloro-2-{[(2-methoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B4955203.png)
![2-ethoxy-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B4955211.png)
![1-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}-4-piperidinecarboxylic acid](/img/structure/B4955216.png)
![2-[(4-chloro-2-isopropyl-5-methylphenoxy)methyl]-8,8,10,10-tetramethyl-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4955222.png)
![ethyl 3-oxo-4-[(4,6,7-trimethyl-2-quinazolinyl)thio]butanoate](/img/structure/B4955229.png)
![3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-[4-(hexyloxy)phenyl]-2,5-pyrrolidinedione](/img/structure/B4955245.png)
![1-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-(2-thienylcarbonyl)piperazine](/img/structure/B4955252.png)
![2-{3-[2-(diethylamino)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}-1-(4-methylphenyl)ethanone hydrobromide](/img/structure/B4955255.png)
![ethyl 2-({[7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4955265.png)